molecular formula C17H16N2OS2 B2372888 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide CAS No. 476307-41-2

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2372888
CAS No.: 476307-41-2
M. Wt: 328.45
InChI Key: ZPDOCPXVSTVICR-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, followed by cyclization and functional group modifications. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide can lead to the formation of intermediate compounds, which can then undergo further reactions to yield the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide is not well-studied. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide apart is its specific combination of functional groups, which confer unique chemical and physical properties

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c18-11-14-13-7-4-8-15(13)22-17(14)19-16(20)9-10-21-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDOCPXVSTVICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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